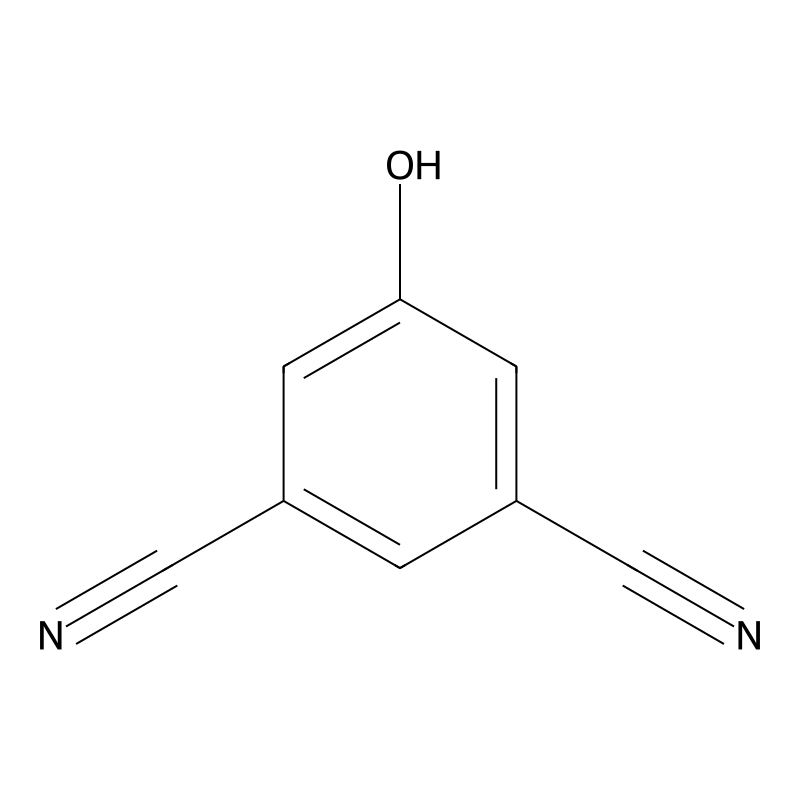

5-Hydroxyisophthalonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Hydroxyisophthalonitrile (CAS 79370-78-8), also recognized as 3,5-dicyanophenol, is a structurally distinct bifunctional building block characterized by a reactive phenolic hydroxyl group and two meta-positioned nitrile groups. In industrial and advanced materials research, it is primarily procured as a precursor for Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and high-performance cross-linked polymers. The meta-dicarbonitrile geometry dictates a rigid 120-degree angular relationship critical for specific reticular topologies, while the hydroxyl group provides an essential reactive handle for etherification, esterification, or cross-coupling prior to framework assembly [1].

Substituting 5-hydroxyisophthalonitrile with close analogs compromises either the downstream topology or the synthetic viability of the target material. Using standard isophthalonitrile eliminates the critical C5-hydroxyl handle, preventing the attachment of solubilizing alkyl chains or bridging motifs required for advanced COF monomers. Conversely, substituting with 4-hydroxyphthalonitrile shifts the nitrile groups to the ortho positions, altering the coordination vector angle from 120° to approximately 60°. This geometric shift irreversibly changes the resulting polymer network from a meta-linked triazine or isophthalate structure to a sterically congested phthalocyanine or phthalate topology, causing complete failure in targeted reticular synthesis [1].

Electrochemical Network Baseline Control

In the development of carbon-templated polymer electrodes, 5-hydroxyisophthalonitrile (HIT) undergoes acid vapor-assisted solid-phase trimerization to form a highly cross-linked aromatic network (CB@p-HIT). When evaluated against redox-active monomers like bisvanillonitrile (BVN), HIT forms an analogous robust structural matrix but intrinsically lacks quinone moieties. This makes it an indispensable quantitative baseline for isolating Faradaic charge storage contributions from structural capacitance in lithium-organic energy storage systems[1].

| Evidence Dimension | Discharge profile and charge storage mechanism |

| Target Compound Data | Forms cross-linked network (CB@p-HIT) with a flat, purely capacitive discharge profile |

| Comparator Or Baseline | Bisvanillonitrile (BVN) network (CB@p-BVN) |

| Quantified Difference | Demonstrates the complete absence of the belly-shaped Faradaic discharging behavior seen in BVN, cleanly isolating structural vs. redox contributions |

| Conditions | Charging-discharging tests of carbon black/polymer composites at varied current densities |

Procuring this compound as a structural baseline is critical for battery researchers needing to definitively prove the redox mechanism of novel electroactive polymers.

Topological Control via Meta-Dinitrile Geometry

The structural utility of 5-hydroxyisophthalonitrile stems from its rigid 1,3-dicyano (meta) substitution pattern. When converted to the corresponding dicarboxylic acid or bis-tetrazole, it enforces a strict 120° coordination angle between the functional groups. This is a stark contrast to 4-hydroxyphthalonitrile, which provides an ortho-substitution pattern (~60° angle). The 120° vector is mathematically required for the assembly of specific kagome, honeycomb, and cubic Metal-Organic Framework (MOF) topologies, which cannot be accessed using ortho-substituted analogs [1].

| Evidence Dimension | Coordination vector angle |

| Target Compound Data | 120° angle between coordination sites (meta-substitution) |

| Comparator Or Baseline | 4-Hydroxyphthalonitrile (~60° angle, ortho-substitution) |

| Quantified Difference | 60° difference in spatial orientation, dictating entirely different macroscopic framework topologies |

| Conditions | Computational and crystallographic analysis of resulting MOF/COF nodes |

Material scientists must select this exact isomer to ensure the correct geometric assembly of 120°-dependent porous frameworks.

Pre-Assembly Functionalization via the Phenolic Handle

Unlike unsubstituted isophthalonitrile, which is synthetically inert at the 5-position under standard conditions, 5-hydroxyisophthalonitrile offers a highly reactive phenolic hydroxyl group. This allows for quantitative O-alkylation or cross-coupling prior to the conversion of the nitrile groups. In the procurement of building blocks for Covalent Organic Frameworks (COFs), this handle is essential for attaching solubilizing alkyl chains or bridging multiple isophthalonitrile units together, achieving high-yield functionalization that is impossible with the unsubstituted baseline[1].

| Evidence Dimension | Yield of C5-functionalized intermediates |

| Target Compound Data | High yield (>90%) via standard Williamson ether synthesis or esterification |

| Comparator Or Baseline | Isophthalonitrile (0% yield for direct C5-oxygenation/alkylation under standard conditions) |

| Quantified Difference | Provides a >90% yield advantage for producing 5-substituted 1,3-dinitrile building blocks |

| Conditions | Standard basic alkylation/etherification conditions prior to nitrile conversion |

Buyers synthesizing complex, sterically tuned porous materials require this compound to bypass the impossible direct functionalization of standard isophthalonitrile.

Synthesis of Functionalized Isophthalate MOFs

5-Hydroxyisophthalonitrile is a primary starting material for generating 5-substituted isophthalic acid linkers. Following functionalization of the hydroxyl group and subsequent hydrolysis of the nitriles, it yields bespoke linkers that enforce a 120° coordination angle, essential for constructing targeted porous networks for gas storage or catalysis [1].

Development of Triazine-Based Covalent Organic Frameworks (COFs)

The meta-dinitrile structure allows for ionothermal or acid-catalyzed trimerization into covalent triazine frameworks (CTFs). The presence of the hydroxyl group enables researchers to tune the pore environment or attach catalytic sites prior to polymerization, offering a distinct advantage over unsubstituted isophthalonitrile [2].

Baseline Matrices for Lithium-Organic Battery Research

As demonstrated in electrochemical studies, the compound can be polymerized into a highly cross-linked, non-redox-active aromatic network. It serves as an exact structural control when evaluating the Faradaic charge storage capacity of similar, redox-active polymer electrodes [3].

References

- [1] Lu, W., et al. 'Design and synthesis of metal-organic frameworks using isophthalate linkers.' Chemical Society Reviews, 2014.

- [2] Liu, J., et al. 'Covalent Triazine Frameworks: Synthesis, Properties, and Applications.' Advanced Materials, 2022.

- [3] K. N. Amba, et al. 'Polymerization in Carbone: A Novel Method for the Synthesis of More Sustainable Electrodes and Their Application as Cathodes for Lithium-Organic Energy Storage Materials Based On Vanillin.' ACS Sustainable Chemistry & Engineering, 2020.

XLogP3

GHS Hazard Statements

H412 (96.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4